

Application Notes and Protocols for (1-Methylpiperidin-2-yl)methanamine Derivatives

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Compound of Interest

Compound Name: (1-Methylpiperidin-2-yl)methanamine

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This document provides a comprehensive overview of the biological activities of **(1-Methylpiperidin-2-yl)methanamine** derivatives, with a focus on their potential therapeutic applications. Detailed experimental protocols for key biological assays are included, along with a summary of relevant quantitative data and visual representations of associated signaling pathways and experimental workflows.

Introduction

(1-Methylpiperidin-2-yl)methanamine is a chiral synthetic building block belonging to the broader class of piperidine derivatives. Piperidines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.^[1] While much of the existing research on N-methylpiperidine methanamine derivatives has focused on the 4-substituted isomer, the 2-substituted scaffold offers unique stereochemical and conformational properties that can be exploited for the development of novel therapeutic agents.

The biological activities of **(1-Methylpiperidin-2-yl)methanamine** derivatives are not extensively documented in publicly available literature. However, based on the broader class of piperidine-containing compounds, they are anticipated to exhibit activity as modulators of

central nervous system (CNS) receptors, in particular sigma (σ) receptors, and may possess anti-inflammatory and antinociceptive properties.[2][3][4]

Biological Activities and Potential Applications

Sigma (σ) Receptor Modulation

Sigma receptors, comprising two subtypes (σ_1 and σ_2), are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[5] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[2][5] Piperidine derivatives are a well-established class of sigma receptor ligands.[2][6]

Application: The development of selective σ_1 receptor antagonists is a promising strategy for the treatment of neuropathic pain.[4][7] Derivatives of **(1-Methylpiperidin-2-yl)methanamine** could be synthesized and screened for their affinity and selectivity towards sigma receptors to identify novel analgesic candidates.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects.[8] Several classes of piperidine derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators.[3][8][9]

Application: **(1-Methylpiperidin-2-yl)methanamine** derivatives can be investigated for their potential to reduce inflammation in various in vivo models, such as carrageenan-induced paw edema.[3][8] Lead compounds could be further evaluated for their mechanism of action, for example, by assessing their impact on the production of inflammatory cytokines like TNF- α and IL-6.

Antinociceptive Effects

Pain, particularly chronic and neuropathic pain, remains a significant therapeutic challenge. The development of new analgesics with improved efficacy and safety profiles is a critical area of research.[10] Piperidine-based compounds have been explored as potential analgesics, often targeting opioid and sigma receptors.[4][11]

Application: Derivatives of **(1-Methylpiperidin-2-yl)methanamine** can be evaluated for their ability to alleviate pain in various animal models, including the formalin test for tonic pain and the chronic constriction injury (CCI) model for neuropathic pain.[\[7\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize representative quantitative data for various piperidine derivatives, highlighting their biological activities. It is important to note that this data is for structurally related compounds and serves as a reference for the potential activity of **(1-Methylpiperidin-2-yl)methanamine** derivatives.

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

Compound ID	Derivative Class	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)	Selectivity (σ_2/σ_1)
Compound A	N-Benzyl-4-cyano-4-phenylpiperidine	0.41	656	1600
Compound B	N-Propylphenyl-4-cyano-4-phenylpiperidine	0.35	63	180
Compound C	2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone	3.2	>10,000	>3125
Haloperidol	Reference Compound	2.5	3.8	1.52

Data adapted from references[\[2\]](#)[\[6\]](#).

Table 2: In Vivo Efficacy of Representative Piperidine Derivatives in Pain Models

Compound ID	Derivative Class	Pain Model	Route	ED ₅₀ (mg/kg)
Compound 52	Benzylpiperidine	Abdominal Contraction (mice)	i.p.	4.04
Compound 52	Carrageenan-induced Inflammatory Pain (mice)	i.p.	6.88	
Compound 15	Formalin Test (mice)	i.p.	3-60 (dose-dependent effect)	
Compound 15	Chronic Constriction Injury (mice)	i.p.	10-60 (dose-dependent effect)	

Data adapted from references[4][7].

Experimental Protocols

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for σ_1 and σ_2 receptors.[2][5][6]

Materials:

- Receptor Source: Rat brain homogenates (minus cerebellum).
- Radioligands:
 - For σ_1 receptors: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).
 - For σ_2 receptors: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).
- Masking Agent (for σ_2 assay): (+)-Pentazocine.

- Non-specific Binding Ligand: Haloperidol.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Test Compounds: **(1-Methylpiperidin-2-yl)methanamine** derivatives dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation: Homogenize rat brain tissue (minus cerebellum) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup (in triplicate):
 - Total Binding: Add assay buffer, radioligand, and membrane homogenate to the wells.
 - Non-specific Binding: Add assay buffer, radioligand, a high concentration of haloperidol (e.g., 10 μ M), and membrane homogenate.
 - Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane homogenate.
 - For the σ_2 assay, include a masking concentration of (+)-pentazocine (e.g., 300 nM) in all wells to block binding to σ_1 receptors.^[2]
- Incubation: Incubate the plates at 37°C for 90-120 minutes.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value for each test compound from the competitive binding curve. Calculate the K_i value using the Cheng-Prusoff equation.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This in vivo protocol is used to assess the anti-inflammatory activity of the test compounds.[3]
[8]

Materials:

- Male ICR mice (or other suitable strain).
- Carrageenan solution (1% w/v in sterile saline).
- Test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
- Reference drug (e.g., indomethacin).
- Plethysmometer or digital calipers.

Procedure:

- **Acclimatization:** Acclimatize the animals to the experimental conditions for at least one week.
- **Grouping and Dosing:** Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Administer the test compounds and reference drug orally or intraperitoneally.
- **Baseline Measurement:** One hour after drug administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- **Induction of Inflammation:** Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Protocol 3: Formalin Test in Mice

This protocol is a model of tonic pain and is used to evaluate the antinociceptive effects of test compounds.^{[7][12]}

Materials:

- Male ICR mice (or other suitable strain).
- Formalin solution (2.5% in saline).
- Test compounds (dissolved or suspended in a suitable vehicle).
- Reference drug (e.g., morphine).
- Observation chambers with mirrors for unobstructed viewing of the paws.

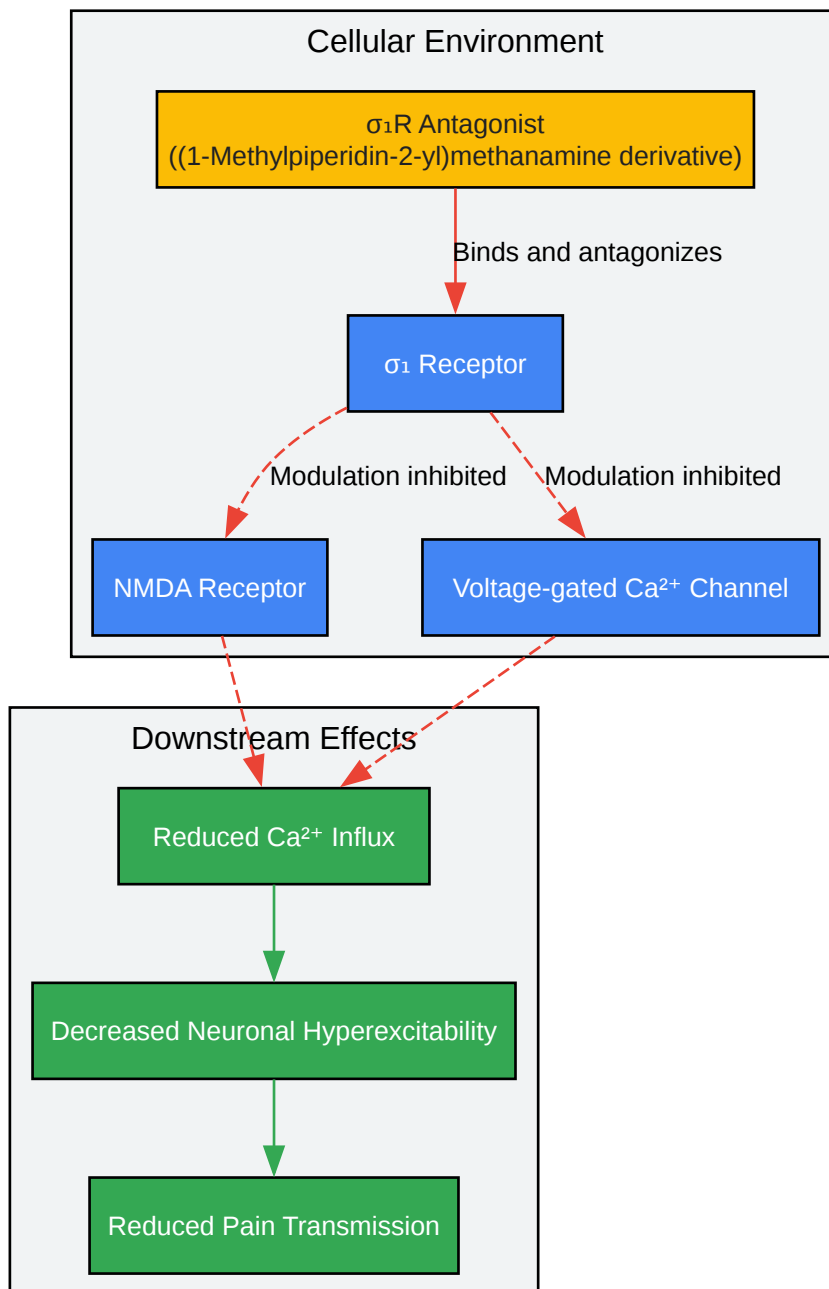
Procedure:

- Acclimatization: Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.
- Dosing: Administer the test compounds and reference drug (e.g., 30 minutes before the formalin injection for i.p. administration).
- Induction of Nociception: Inject 20 μ L of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
- Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
 - Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

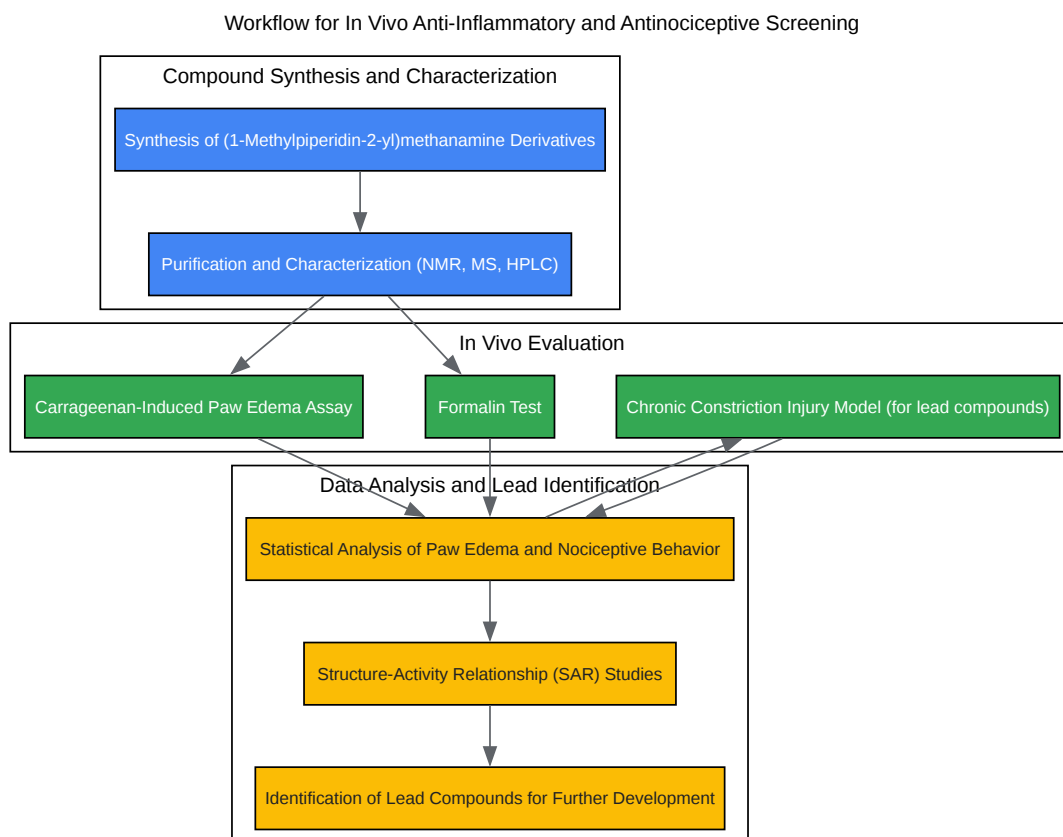
- Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
- Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.

Visualizations

Signaling Pathway

Potential Signaling Pathway for a σ_1 Receptor Antagonist[Click to download full resolution via product page](#)Caption: Potential mechanism of action for a σ_1 receptor antagonist.

Experimental Workflow



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Caption: General workflow for screening **(1-Methylpiperidin-2-yl)methanamine** derivatives.

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